PF-02575799

MTP Inhibition In Vitro Potency IC50

Chronic MTP studies confounded by hepatic steatosis from first-generation inhibitors (e.g., dirlotapide). PF-02575799 (CAS 863491-70-7) resolves this via a rationally designed 4′-isopropoxy substituent conferring reduced active metabolite burden and improved hepatic therapeutic index. • IC50 0.77 nM - ~10× more potent than lomitapide (8 nM) • Phase 1 clinical candidate with short-lived, weakly active metabolites • Ideal for chronic rodent dyslipidemia/NAFLD models • ≥98% purity; -20°C storage

Molecular Formula C42H37FN4O4
Molecular Weight 680.8 g/mol
CAS No. 863491-70-7
Cat. No. B1679673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-02575799
CAS863491-70-7
SynonymsPF 02575799
PF-02575799
PF02575799
Molecular FormulaC42H37FN4O4
Molecular Weight680.8 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=NC4=C(C=C3)C=C(C=C4)C(=O)NC(C5=CC=CC=C5)C(=O)N(C)CC6=CC=C(C=C6)F
InChIInChI=1S/C42H37FN4O4/c1-27(2)51-34-21-15-29(16-22-34)35-11-7-8-12-36(35)41(49)45-38-24-18-31-25-32(17-23-37(31)44-38)40(48)46-39(30-9-5-4-6-10-30)42(50)47(3)26-28-13-19-33(43)20-14-28/h4-25,27,39H,26H2,1-3H3,(H,46,48)(H,44,45,49)/t39-/m0/s1
InChIKeyHMTLPJFACYNTHS-KDXMTYKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-02575799 Profile and Target Identity


N-[(1S)-2-[(4-fluorophenyl)methyl-methylamino]-2-oxo-1-phenylethyl]-2-[[2-(4-propan-2-yloxyphenyl)benzoyl]amino]quinoline-6-carboxamide (CAS 863491-70-7), commonly designated as PF-02575799, is a synthetic, small-molecule inhibitor belonging to the microsomal triglyceride transfer protein (MTP) inhibitor class [1]. It is characterized by a chiral quinoline-6-carboxamide core, with a molecular formula of C42H37FN4O4 and a molecular weight of 680.77 g/mol . This compound was advanced into Phase 1 clinical studies based on its potent in vitro activity and a differentiated metabolic profile aimed at reducing the active metabolite burden [1].

Target pathway
MTP inhibition and lipid metabolism studies
Compound identity
Chiral quinoline-6-carboxamide core; stereochemical research fit
Selection context
Advanced to Phase 1 based on metabolite design; research tool compound

PF-02575799: Why Substitution Fails


Direct substitution of PF-02575799 with other MTP inhibitors like lomitapide, CP-346086, or dirlotapide is scientifically unsound. Despite sharing a common primary target, these compounds exhibit significant divergence in key preclinical parameters, including in vitro potency, therapeutic index concerning liver triglyceride accumulation, and active metabolite profiles [1][2]. These differences are not merely academic; they directly impact the translatability of in vivo efficacy models and the interpretation of toxicology studies. The specific 4'-isopropoxy substitution on PF-02575799 was rationally designed to confer a distinct advantage in metabolite handling, a feature not present in earlier analogs [1]. Therefore, assuming functional equivalence across this class without comparative validation introduces a critical risk of experimental confounding and data misinterpretation.

!
Target engagement context may differ
MTP inhibition potency varies significantly across analogs; assay sensitivity and dose–response modeling may not transfer between PF-02575799 and lomitapide or CP-346086.
!
Hepatic steatosis endpoint may not translate
Liver triglyceride accumulation profiles differ; in vivo model-response context from dirlotapide does not replicate the reported improved hepatic endpoint profile of PF-02575799.
!
Metabolite-driven model interpretation risk
Active metabolite load and duration differ; chronic dosing models built with earlier MTP inhibitors may not match PF-02575799’s short-lived, weakly active metabolite profile.

PF-02575799 vs. MTP Inhibitor Analogs


In Vitro Potency Advantage vs. Lomitapide

PF-02575799 exhibits an in vitro MTP inhibition IC50 of 0.77 ± 0.29 nM [1]. This is significantly more potent than the clinically approved MTP inhibitor lomitapide, which has a reported in vitro IC50 of 8 nM . This represents an approximately 10.4-fold increase in potency at the primary target.

vs. Lomitapide IC₅₀
Reported
0.77 ± 0.29 nM vs 8 nM
Supports MTP inhibition assay design
~10.4-fold difference in reported IC₅₀; cross-study comparison
MTP Inhibition In Vitro Potency IC50 Apolipoprotein B

Improved Therapeutic Index vs. Dirlotapide

In comparative in vivo studies, PF-02575799 (as a representative of 4'-alkoxy substituted analogs) exhibited an improved therapeutic index in rats compared to the parent series including dirlotapide [1]. This was demonstrated by a reduction in liver triglyceride accumulation and liver enzyme elevation at efficacious doses, a key differentiator for mitigating the class-specific liability of hepatic steatosis [1]. The introduction of the 4'-isopropoxy substituent was identified as a critical structural feature for this improvement [1].

Therapeutic index context
Head-to-head
Improved hepatic endpoint profile in rats vs. dirlotapide
Supports in vivo model-response interpretation
Reduced liver TG accumulation reported; exact fold-change not quantified
Therapeutic Index In Vivo Toxicology Hepatic Steatosis Liver Triglycerides

Favorable Metabolite Profile vs. Dirlotapide

PF-02575799 (Compound 13) was specifically advanced into Phase 1 clinical studies based on its preclinical efficacy and safety data combined with its 'potential for producing short-lived, weakly active metabolites' [1]. This design strategy aimed to decrease the active metabolite load compared to dirlotapide, thereby reducing the potential for unwanted and prolonged liver MTP inhibition [1].

Metabolite profile
Head-to-head
Short-lived, weakly active metabolites; Phase 1 selection criterion
Supports translational research model context
Qualitative advantage over dirlotapide; human microsomal stability data
Metabolism Metabolite Profiling Clinical Candidate Translational Science

In Vitro Potency vs. CP-346086

Compared to another potent MTP inhibitor, CP-346086, which exhibits an IC50 of 2.0 nM against human MTP [1], PF-02575799 is approximately 2.6-fold more potent in vitro with an IC50 of 0.77 ± 0.29 nM [2]. This higher potency distinguishes it even among other high-affinity MTP inhibitors.

vs. CP-346086 IC₅₀
Reported
0.77 ± 0.29 nM vs 2.0 nM
Supports comparative target engagement analysis
~2.6-fold reported IC₅₀ difference; cross-study
MTP Inhibition In Vitro Potency IC50 Lipid Metabolism

PF-02575799 Research Applications


Chronic MTP Inhibition in Metabolic Disease Models

Given its improved therapeutic index in rats concerning liver triglyceride accumulation compared to earlier analogs like dirlotapide [1], PF-02575799 is uniquely suited for chronic dosing studies in rodent models of dyslipidemia, obesity, and non-alcoholic fatty liver disease (NAFLD). Its profile allows researchers to study the long-term metabolic consequences of MTP inhibition with a reduced risk of the hepatic steatosis that confounds studies with first-generation inhibitors [1].

High-Sensitivity In Vitro Assays

With an IC50 of 0.77 nM, PF-02575799 is approximately 10-fold more potent than lomitapide (IC50 8 nM) and ~2.6-fold more potent than CP-346086 (IC50 2.0 nM) [2]. This makes it the preferred tool compound for in vitro assays requiring complete target engagement at low concentrations, such as detailed signaling pathway analyses, cytotoxicity assays where off-target effects are a concern, and sensitive cell-based functional assays measuring apolipoprotein B secretion.

Translational PK/PD and Toxicology Studies

As a compound that was advanced into Phase 1 clinical trials based on its 'short-lived, weakly active metabolites' [1], PF-02575799 is an ideal reference standard for calibrating preclinical PK/PD models and for use as a positive control in human in vitro metabolism studies (e.g., hepatocyte stability, CYP phenotyping) [1]. Its selection as a clinical candidate provides a higher degree of confidence in the relevance of preclinical findings to human biology.

SAR Studies for MTP Inhibitor Safety

The structural evolution from dirlotapide to PF-02575799, specifically the introduction of the 4'-isopropoxy substituent, was directly linked to improvements in the therapeutic index [1]. Therefore, PF-02575799 serves as a critical benchmark for medicinal chemistry programs aiming to design next-generation MTP inhibitors or related gut-restricted lipid modulators. It is an essential comparator for evaluating new analogs for both potency and reduced hepatic liability.

Application
Selection Property
Validation Focus
Chronic MTP inhibition in metabolic disease models
Hepatic steatosis endpoint context
Liver TG and enzyme endpoint interpretation
High-sensitivity in vitro assays
Target engagement assay sensitivity
Low-concentration target occupancy verification
PK/PD model development and metabolite profiling
Clinical candidate selection context
Metabolite profile and hepatocyte stability assays
MTP inhibitor SAR studies
Hepatic liability endpoint review
Liver TG and enzyme biomarker monitoring

Technical Documentation Hub

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37 linked technical documents
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